molecular formula C8H6Cl2N2O B2727273 (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide CAS No. 1000519-96-9

(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide

Cat. No.: B2727273
CAS No.: 1000519-96-9
M. Wt: 217.05
InChI Key: IUANTXONUKBMJJ-DUXPYHPUSA-N
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Description

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a dichloropyridinyl group attached to a prop-2-enamide moiety

Scientific Research Applications

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide typically involves the reaction of 2,6-dichloropyridine with an appropriate acrylamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The dichloropyridinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

    (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enyl alcohol: Similar structure but with an alcohol group instead of an amide.

Uniqueness: The uniqueness of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide lies in its specific combination of the dichloropyridinyl group and the prop-2-enamide moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-6-3-1-5(8(10)12-6)2-4-7(11)13/h1-4H,(H2,11,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUANTXONUKBMJJ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1/C=C/C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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